molecular formula C16H16N6 B1684571 MSX-122 CAS No. 897657-95-3

MSX-122

カタログ番号 B1684571
CAS番号: 897657-95-3
分子量: 292.34 g/mol
InChIキー: PXZXYRKDDXKDTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

In Vivo

Msx-122 has been studied in vivo in a number of animal models. It has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.

In Vitro

Msx-122 has also been studied in vitro in cell culture models. It has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and maintenance of many tissues and organs. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.

生物活性

Msx-122 has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and maintenance of many tissues and organs. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.

実験室実験の利点と制限

Msx-122 has a number of advantages and limitations for laboratory experiments. One advantage is that it can be synthesized in large quantities using a solid-phase peptide synthesis (SPPS) method. This method allows for the production of large quantities of the peptide in a relatively short amount of time. In addition, this compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. However, one limitation is that the peptide is not stable in solution and must be stored at -20°C or lower.

将来の方向性

Msx-122 has a wide range of potential future applications. It could be used to develop new treatments for a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer. In addition, it could be used to study the Wnt/β-catenin signaling pathway and its role in the development and maintenance of tissues and organs. Furthermore, it could be used to develop new drugs that target specific pathways involved in the development and maintenance of tissues and organs. Finally, it could be used to study the effects of small molecule inhibitors on the Wnt/β-catenin signaling pathway.

Safety and Hazards

MSX-122 is classified as toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken .

生化学分析

Biochemical Properties

Msx-122 is a partial CXCR4 antagonist with anti-metastatic and anti-inflammatory activity . It blocks the interaction between CXCR4 and its natural ligand, CXCL12 . This interaction activates a variety of intracellular signal transduction pathways and effectors that regulate cell survival, proliferation, chemotaxis, migration, adhesion, angiogenesis, homing, and stem cell mobilization .

Cellular Effects

This compound has been shown to inhibit the growth of lung cancer cells . It blocks the CXCR4/CXCL12 interaction, which promotes tumor cell survival . By blocking this interaction, this compound can inhibit the spread of cancer cells to the lungs and bones .

Molecular Mechanism

The molecular mechanism of this compound involves the antagonism of CXCR4 . By blocking the interaction between CXCR4 and CXCL12, this compound inhibits the activation of intracellular signaling pathways that promote tumor cell survival and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It inhibits primary tumor growth and improves the effect of chemotherapy . It also promotes leukocytosis, which is an expected pharmacodynamic response from CXCR4 inhibition .

Dosage Effects in Animal Models

In animal models, this compound has been shown to promote leukocytosis at doses that were well tolerated . This effect was observed at all dose levels tested, beginning at 4-6 hours after dosing and peaking at 12-18 hours .

Metabolic Pathways

It is known that it interacts with the CXCR4/CXCL12 signaling pathway, which regulates a variety of cellular processes .

Transport and Distribution

It is known that it is an orally available small molecule, suggesting that it can be absorbed and distributed throughout the body .

Subcellular Localization

As a small molecule, it is likely to be able to cross cell membranes and interact with intracellular targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MSX-122 involves several steps, starting with the preparation of the core structure, which includes a benzylamine moiety. The synthetic route typically involves the following steps :

    Formation of the benzylamine core: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.

    Introduction of pyrimidine groups: The benzylamine core is then reacted with pyrimidine derivatives under specific conditions to introduce the pyrimidine groups.

    Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

MSX-122 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .

類似化合物との比較

Similar Compounds

Several compounds are similar to MSX-122 in terms of their mechanism of action and therapeutic potential :

    Plerixafor (AMD3100): A CXCR4 antagonist used to mobilize hematopoietic stem cells.

    BKT140: Another CXCR4 antagonist with anti-cancer properties.

    TG-0054: A CXCR4 antagonist being investigated for its potential in cancer therapy.

Uniqueness of this compound

This compound is unique due to its partial antagonistic activity, which allows it to block the CXCR4/CXCL12 interaction without mobilizing stem cells . This property makes it particularly useful in cancer therapy, as it can inhibit tumor growth and metastasis without affecting normal stem cell function .

特性

IUPAC Name

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZXYRKDDXKDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897657-95-3
Record name MSX-122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSX-122
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MSX-122
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Msx-122
Reactant of Route 2
Reactant of Route 2
Msx-122
Reactant of Route 3
Reactant of Route 3
Msx-122
Reactant of Route 4
Reactant of Route 4
Msx-122
Reactant of Route 5
Msx-122
Reactant of Route 6
Msx-122

Q & A

A: MSX-122 acts as a partial antagonist of the chemokine receptor CXCR4. [, ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). [, ] This interaction disrupts downstream signaling pathways involved in various cellular processes, including cell survival, proliferation, chemotaxis, migration, and angiogenesis. []

A: The CXCL12/CXCR4 axis plays a crucial role in cancer metastasis, tumor angiogenesis, and inflammatory diseases like pulmonary fibrosis. [, , ] By antagonizing CXCR4, this compound aims to inhibit these processes. For example, in mouse models of lung cancer, this compound demonstrated antitumor effects, both as a single agent and in combination with the chemotherapeutic agent paclitaxel. [] Moreover, this compound showed promising results in preclinical models of radiation-induced pulmonary fibrosis, significantly reducing fibrosis development compared to another CXCR4 antagonist, AMD3100. [, ]

A: Unlike other CXCR4 antagonists, this compound is a partial antagonist with a unique pharmacological profile. [] Notably, this compound does not induce significant stem cell mobilization, a common side effect observed with other CXCR4 antagonists like AMD3100 (Plerixafor). [, ] This characteristic makes this compound potentially safer for long-term use in chronic diseases. []

A: this compound, chemically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a substituted benzylamine. [, , ] It can be synthesized in a single chemical step using a reductive amination reaction. [] Further details on the molecular formula, weight, and spectroscopic data are not explicitly provided in the given research papers.

A: this compound is orally bioavailable and well-tolerated in preclinical studies using mice, rats, and monkeys. [, ] Studies in monkeys have shown that this compound induces transient leukocytosis, a pharmacodynamic effect expected from CXCR4 antagonism. [] The drug exhibits good plasma exposure after oral administration, suitable for once-daily dosing in monkeys. []

A: While preclinical data for this compound appears promising, further research is needed to determine its efficacy and safety profile in humans. Clinical trials are currently underway to evaluate its potential in treating solid tumors. [] Further investigation is also needed to fully elucidate its mechanism of action, potential off-target effects, and optimal dosing strategies for different disease indications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。